rac4-AminoDeprenyl-d3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac4-AminoDeprenyl-d3 typically involves the introduction of deuterium atoms into the 4-AminoDeprenyl molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the presence of a deuterium source, such as deuterium gas (D2), and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods, including chromatography, are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: rac4-AminoDeprenyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide (CH3I).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
rac4-AminoDeprenyl-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and reactions.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds for specialized applications, such as in nuclear magnetic resonance (NMR) spectroscopy
Mechanism of Action
The mechanism of action of rac4-AminoDeprenyl-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability. This can lead to altered pharmacokinetics and dynamics, making it a valuable tool in drug development and research .
Comparison with Similar Compounds
- 4-AminoDeprenyl
- Deprenyl (Selegiline)
- Deuterated analogs of other amines
Comparison: rac4-AminoDeprenyl-d3 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct properties compared to its non-deuterated counterparts. This makes it particularly useful in applications requiring high stability and precision, such as in NMR spectroscopy and metabolic studies .
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-[2-[methyl(prop-2-ynyl)amino]propyl]aniline |
InChI |
InChI=1S/C13H18N2/c1-4-9-15(3)11(2)10-12-5-7-13(14)8-6-12/h1,5-8,11H,9-10,14H2,2-3H3 |
InChI Key |
XXFSWRABMGXENS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)N(C)CC#C |
Origin of Product |
United States |
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